molecular formula C5H12N2O B130360 N-(3-aminopropyl)acetamide CAS No. 4078-13-1

N-(3-aminopropyl)acetamide

Cat. No. B130360
M. Wt: 116.16 g/mol
InChI Key: YFZBPSXRYCOKCW-UHFFFAOYSA-N
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Patent
US04447429

Procedure details

A solution of N-(3-aminopropyl)acetamide (146 g) in dioxane (710 ml) was added to a solution of 97% sodium hydroxide (52 g) in water (620 ml) and then carbon disulfide (96 g) was added dropwise thereto over 35 minutes at -1° to 3° C. The mixture was stirred for 1 hour at 0° to 2° C. To the mixture containing sodium N-(3-acetamidopropyl)dithiocarbamate was added dropwise methyl iodide (179 g) over 35 minutes at 0° to 5° C. and then the resulting mixture was stirred for 3 hours at the same temperature. Dioxane was distilled off in vacuo from the reaction mixture and the residue was extracted with ethyl acetate (300 ml, 200 ml×4). The extracts were dried over magnesium sulfate and concentrated in vacuo to give oil of methyl N-(3-acetamidopropyl)dithiocarbamate (193.18 g).
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
710 mL
Type
solvent
Reaction Step One
Name
Quantity
620 mL
Type
solvent
Reaction Step One
Name
sodium N-(3-acetamidopropyl)dithiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
179 g
Type
reactant
Reaction Step Three
Quantity
96 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[CH2:2]CCNC(=O)C.[OH-].[Na+].[C:11]([NH:14][CH2:15][CH2:16][CH2:17][NH:18][C:19](=[S:21])[S-:20])(=[O:13])[CH3:12].[Na+].CI>O1CCOCC1.O.C(=S)=S>[C:11]([NH:14][CH2:15][CH2:16][CH2:17][NH:18][C:19](=[S:20])[S:21][CH3:2])(=[O:13])[CH3:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
146 g
Type
reactant
Smiles
NCCCNC(C)=O
Name
Quantity
52 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
710 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
620 mL
Type
solvent
Smiles
O
Step Two
Name
sodium N-(3-acetamidopropyl)dithiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NCCCNC([S-])=S.[Na+]
Step Three
Name
Quantity
179 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
96 g
Type
solvent
Smiles
C(=S)=S

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at 0° to 2° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 3 hours at the same temperature
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Dioxane was distilled off in vacuo from the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate (300 ml, 200 ml×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
C(C)(=O)NCCCNC(SC)=S
Measurements
Type Value Analysis
AMOUNT: MASS 193.18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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